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Compound of Interest

Compound Name:
4-((3-Methylbut-2-en-1-

yl)oxy)benzaldehyde

Cat. No.: B1366721 Get Quote

An In-depth Technical Guide to 4-((3-Methylbut-
2-en-1-yl)oxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis,

spectroscopic properties, and potential biological activities of 4-((3-Methylbut-2-en-1-
yl)oxy)benzaldehyde. This aromatic aldehyde, featuring a prenyl ether moiety, has garnered

interest for its potential applications in medicinal chemistry and drug development, particularly

in the areas of oncology and inflammatory diseases. This document consolidates available data

on its synthesis via Williamson ether synthesis, its characteristic spectral data, and preliminary

insights into its mechanism of action. Detailed experimental protocols and quantitative data are

presented to facilitate further research and development.

Chemical Structure and Properties
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 4-prenyloxybenzaldehyde, is an

organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24

g/mol . The structure consists of a benzaldehyde core with a 3-methylbut-2-en-1-yl (prenyl)

group attached to the phenolic oxygen at the para position.
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Table 1: Physicochemical Properties of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Property Value Reference

Molecular Formula C₁₂H₁₄O₂ [1]

Molecular Weight 190.24 g/mol [1]

CAS Number 28090-12-2 [1]

Appearance
Not specified in detail, likely a

solid or oil
-

Solubility
Soluble in common organic

solvents
Inferred

Synthesis
The primary synthetic route to 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is the Williamson

ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic attack of the

phenoxide ion of 4-hydroxybenzaldehyde on an alkyl halide, in this case, prenyl bromide (1-

bromo-3-methyl-2-butene).

Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on standard Williamson ether synthesis

methodologies.[2][3][4][5][6]

Materials:

4-Hydroxybenzaldehyde

Prenyl bromide (1-bromo-3-methyl-2-butene)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

Acetone or Dimethylformamide (DMF)

Ethyl acetate
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography elution

Procedure:

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium

carbonate (1.5 - 2.0 eq).

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the

phenoxide.

Add prenyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C

(for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the residue by silica gel column chromatography using a hexane-ethyl acetate

gradient to afford the pure 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde.

Logical Relationship of Williamson Ether Synthesis
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Caption: Williamson ether synthesis of the target compound.

Spectroscopic Data
The structure of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde can be confirmed by various

spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique Key Features and Assignments

¹H NMR

δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to

CHO), ~7.0 (d, 2H, Ar-H ortho to O-prenyl), ~5.5

(t, 1H, vinylic-H of prenyl), ~4.6 (d, 2H, -O-

CH₂-), ~1.8 (s, 3H, CH₃), ~1.7 (s, 3H, CH₃)

¹³C NMR

δ ~191 (C=O), ~164 (Ar-C-O), ~140 (C=CH of

prenyl), ~132 (Ar-CH ortho to CHO), ~130 (Ar-

C-CHO), ~120 (CH=C of prenyl), ~115 (Ar-CH

ortho to O-prenyl), ~65 (-O-CH₂-), ~26 (CH₃),

~18 (CH₃)

IR (cm⁻¹)

~2920 (C-H aliphatic), ~2850 (C-H aldehyde),

~1685 (C=O aldehyde), ~1600, ~1580 (C=C

aromatic), ~1250 (C-O ether)

Mass Spec (MS)
m/z 190 (M⁺), characteristic fragmentation

pattern
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Note: The exact chemical shifts (δ) in NMR and absorption frequencies in IR may vary slightly

depending on the solvent and instrument used.[1][7][8][9][10][11]

Biological Activities and Potential Applications
Preliminary studies suggest that 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde possesses

promising biological activities, making it a molecule of interest for drug development.

Anticancer Activity
Benzaldehyde derivatives have been investigated for their cytotoxic effects against various

cancer cell lines.[12][13] While specific IC₅₀ values for 4-((3-Methylbut-2-en-1-
yl)oxy)benzaldehyde are not widely reported in publicly accessible literature, related

compounds have shown activity.[12][13][14][15][16] The proposed mechanism of action for

some benzaldehydes involves the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxic activity of a compound against cancer

cell lines.

Materials:

Cancer cell lines (e.g., MCF-7, HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Dimethyl sulfoxide (DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Solubilization buffer (e.g., acidified isopropanol)

96-well microplates

Microplate reader
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Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours.

Prepare a stock solution of the test compound in DMSO and make serial dilutions in the

complete medium.

Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

After the incubation period, add MTT solution to each well and incubate for another 2-4

hours.

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of

the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Potential Anticancer Mechanism

Cancer Cell

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Cell Cycle Progression

Inhibits

Apoptotic Pathway

Activates

Cell Cycle Arrest Cell Death (Apoptosis)
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Caption: Postulated anticancer mechanism of action.

Anti-inflammatory Activity
The anti-inflammatory potential of benzaldehyde derivatives has also been explored.[17][18]

[19][20][21][22] The mechanism may involve the inhibition of pro-inflammatory enzymes and

cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol outlines a common method to assess the anti-inflammatory activity by measuring

the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated

macrophages.

Materials:

RAW 264.7 macrophage cell line

Complete cell culture medium

Lipopolysaccharide (LPS)

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Griess reagent

96-well microplates

Procedure:

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative

control (cells only), a positive control (cells + LPS), and a vehicle control.
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After incubation, collect the cell culture supernatant.

Mix the supernatant with Griess reagent and incubate at room temperature for 10-15

minutes.

Measure the absorbance at 540 nm.

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is a readily synthesizable aromatic aldehyde

with potential for further investigation in the field of drug discovery. Its synthesis via Williamson

ether synthesis is straightforward. The preliminary indications of its anticancer and anti-

inflammatory activities warrant more detailed in vivo studies and mechanism of action

elucidation to fully understand its therapeutic potential. This guide provides a foundational

resource for researchers to build upon in their exploration of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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